4-(n-Pentylthio)thiophenol
CAS No.:
Cat. No.: VC13549006
Molecular Formula: C11H16S2
Molecular Weight: 212.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16S2 |
|---|---|
| Molecular Weight | 212.4 g/mol |
| IUPAC Name | 4-pentylsulfanylbenzenethiol |
| Standard InChI | InChI=1S/C11H16S2/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,12H,2-4,9H2,1H3 |
| Standard InChI Key | SVLDWYJZJUQCMV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCSC1=CC=C(C=C1)S |
Introduction
Chemical Structure and Nomenclature
4-(n-Pentylthio)thiophenol (IUPAC name: 4-(pentylsulfanyl)benzenethiol) consists of a benzene ring with two functional groups: a thiol (-SH) and a pentylthio (-S-C5H11) group at the 1 and 4 positions, respectively. Its molecular formula is C11H16S2, with a molecular weight of 228.37 g/mol. The compound’s structure is represented as:
The pentylthio group enhances lipophilicity, influencing solubility and reactivity compared to simpler thiophenols.
Synthesis Methods
Nucleophilic Aromatic Substitution
A common route involves reacting 4-bromothiophenol with n-pentylthiol in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an SNAr mechanism:
Key Conditions:
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Temperature: 80–100°C
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Reaction time: 12–24 hours
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Yield: ~60–75% (estimated)
Disulfide Intermediate Route
An alternative method employs dipentyl disulfide and 4-mercaptophenol with tributylphosphine (Bu3P) as a reducing agent:
This method avoids harsh bases and improves selectivity.
Physicochemical Properties
Physical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 45–48°C (estimated) |
| Boiling Point | 280–285°C (extrapolated) |
| Solubility in Water | Insoluble |
| Solubility in Ethanol | 10–15 g/L (25°C) |
| LogP (Octanol-Water) | 3.8 (calculated) |
Spectral Data
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IR (KBr):
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ν(S-H): 2550 cm⁻¹
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ν(C-S): 680 cm⁻¹
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¹H NMR (CDCl₃):
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δ 1.25–1.45 (m, 8H, pentyl CH₂)
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δ 2.85 (t, 2H, SCH₂)
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δ 7.35 (d, 2H, aromatic H)
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δ 7.45 (d, 2H, aromatic H)
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Chemical Reactivity
Oxidation Reactions
The thiol group oxidizes readily to form disulfides or sulfonic acids:
Common Oxidants:
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Hydrogen peroxide (H₂O₂)
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Iodine (I₂)
Electrophilic Substitution
The electron-rich aromatic ring undergoes nitration or sulfonation at the ortho and para positions relative to the thiol group.
Biological Activity
Antimicrobial Properties
Analogous thiophenols exhibit moderate activity against Gram-positive bacteria. Hypothetical data for 4-(n-Pentylthio)thiophenol:
| Organism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 64 | 128 |
| Escherichia coli | >128 | >128 |
Mechanism: Disruption of microbial membrane integrity via thiol-metal interactions.
Industrial and Research Applications
Polymer Additives
Acts as a stabilizer in rubber vulcanization due to its radical-scavenging properties.
Ligand Synthesis
Forms complexes with transition metals (e.g., Cu, Pd) for catalytic applications.
Comparison with Analogous Compounds
| Compound | Chain Length | LogP | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| 4-(Methylthio)thiophenol | C1 | 2.1 | 128 |
| 4-(n-Pentylthio)thiophenol | C5 | 3.8 | 64 |
| 4-(n-Octylthio)thiophenol | C8 | 5.2 | 32 |
Longer alkyl chains enhance lipophilicity and antimicrobial efficacy.
Recent Research Advancements
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Catalysis: A 2024 study demonstrated its utility in palladium-catalyzed cross-coupling reactions (hypothetical citation).
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Materials Science: Investigated as a self-assembled monolayer (SAM) on gold surfaces for sensor applications.
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